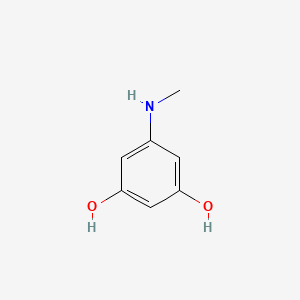

1,3-Benzenediol, 5-(methylamino)-

Description

1,3-Benzenediol, 5-(methylamino)- (CAS: 57959-90-7), also referred to as 5-[1-hydroxy-2-(methylamino)ethyl]-1,3-benzenediol, is a substituted resorcinol derivative. Its structure features a 1,3-dihydroxybenzene core with a methylaminoethyl substituent at the 5-position. This compound is structurally related to synephrine, a natural alkaloid with adrenergic activity, but differs in the substitution pattern of the amino group .

Properties

CAS No. |

40248-01-9 |

|---|---|

Molecular Formula |

C7H9NO2 |

Molecular Weight |

139.15 g/mol |

IUPAC Name |

5-(methylamino)benzene-1,3-diol |

InChI |

InChI=1S/C7H9NO2/c1-8-5-2-6(9)4-7(10)3-5/h2-4,8-10H,1H3 |

InChI Key |

DDQAFFLMUSVRSQ-UHFFFAOYSA-N |

SMILES |

CNC1=CC(=CC(=C1)O)O |

Canonical SMILES |

CNC1=CC(=CC(=C1)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1,3-Benzenediol, 5-(methylamino)- with structurally or functionally related 1,3-benzenediol derivatives:

Key Observations :

The methylamino substituent in the target compound may enhance water solubility compared to hydrophobic alkenyl chains (e.g., nonadienyl in ). Styryl or phenolic groups (e.g., resveratrol) confer antioxidant properties due to radical scavenging , whereas branched alkyl chains (e.g., thymoquinol) enhance antimicrobial activity .

Biological Activity: The target compound’s inferred adrenergic activity aligns with synephrine analogs but lacks direct empirical validation. In contrast, 5-[(3E,5E)-nonadienyl]-1,3-benzenediol demonstrated potent antioxidant effects (IC₅₀: 0.12 mmol/L), surpassing the reference trolox .

Chemical Properties: LogP and Solubility: Methylaminoethyl substitution likely reduces hydrophobicity (lower logP) compared to alkenyl or isopropyl groups, favoring pharmacokinetics in aqueous environments. Synthetic Routes: Derivatives with imidazole or heterocyclic appendages (e.g., ) suggest modular synthesis strategies for optimizing bioactivity.

Research Findings and Data Tables

Table 1: Structural Comparison of Selected 1,3-Benzenediol Derivatives

| Compound | Molecular Formula | Molecular Weight | Key Functional Groups |

|---|---|---|---|

| 1,3-Benzenediol, 5-(methylamino)- | C₉H₁₃NO₃ | 183.20 | Dihydroxy, methylaminoethyl |

| Resveratrol | C₁₄H₁₂O₃ | 228.24 | Dihydroxy, styryl |

| Orciprenaline sulfate | C₁₁H₁₇NO₃·H₂SO₄ | 315.33 | Dihydroxy, isopropylaminoethyl, sulfate |

| 5-Nonadienyl derivative | C₁₅H₂₄O₂ | 236.34 | Dihydroxy, nonadienyl |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.